2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1251627-36-7
VCID: VC6579479
InChI: InChI=1S/C14H14ClFN4O2/c1-8-4-13(22)20(14(17)19-8)7-12(21)18-6-9-2-3-11(16)10(15)5-9/h2-5H,6-7H2,1H3,(H2,17,19)(H,18,21)
SMILES: CC1=CC(=O)N(C(=N1)N)CC(=O)NCC2=CC(=C(C=C2)F)Cl
Molecular Formula: C14H14ClFN4O2
Molecular Weight: 324.74

2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide

CAS No.: 1251627-36-7

Cat. No.: VC6579479

Molecular Formula: C14H14ClFN4O2

Molecular Weight: 324.74

* For research use only. Not for human or veterinary use.

2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide - 1251627-36-7

Specification

CAS No. 1251627-36-7
Molecular Formula C14H14ClFN4O2
Molecular Weight 324.74
IUPAC Name 2-(2-amino-4-methyl-6-oxopyrimidin-1-yl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide
Standard InChI InChI=1S/C14H14ClFN4O2/c1-8-4-13(22)20(14(17)19-8)7-12(21)18-6-9-2-3-11(16)10(15)5-9/h2-5H,6-7H2,1H3,(H2,17,19)(H,18,21)
Standard InChI Key IREYFAVSJOIQNG-UHFFFAOYSA-N
SMILES CC1=CC(=O)N(C(=N1)N)CC(=O)NCC2=CC(=C(C=C2)F)Cl

Introduction

The compound 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide is a synthetic organic molecule that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic compounds widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

This article provides a comprehensive overview of the chemical structure, synthesis pathways, biological activities, and potential applications of this compound.

Synthesis Pathway

The synthesis of this compound typically involves multi-step reactions starting from pyrimidine derivatives. A general outline includes:

  • Formation of the Pyrimidine Core:

    • Condensation reactions using guanidine or urea derivatives with β-ketoesters or malonic acid derivatives in the presence of catalysts like sodium ethoxide .

  • Substitution Reactions:

    • Introduction of functional groups such as amino (-NH2), methyl (-CH3), and oxo (C=O) groups on the pyrimidine ring using reagents like Vilsmeier–Haack–Arnold reagents .

  • Attachment of Phenylacetamide Moiety:

    • Coupling reactions between the substituted pyrimidine core and 3-chloro-4-fluorophenylmethylamine under appropriate conditions (e.g., acylation or amidation).

Biological Activities

Pyrimidine-based compounds have been extensively studied for their pharmacological properties. While specific data on this compound is limited, related molecules in this class exhibit:

  • Anticancer Activity:

    • Pyrimidine derivatives often act as inhibitors of enzymes like thymidylate synthase or kinases involved in tumor growth .

  • Anti-inflammatory Effects:

    • Compounds with similar structures have shown inhibition of nitric oxide (NO) production in immune cells, suggesting potential applications in treating inflammatory diseases .

  • Antimicrobial Potency:

    • Substituted pyrimidines are known to disrupt bacterial DNA synthesis by targeting dihydrofolate reductase enzymes.

Potential Applications

Given its structural features and functional groups, this compound may have applications in:

  • Drug Development:

    • As a lead molecule for designing inhibitors targeting cancer-related pathways (e.g., VEGFR or EGFR) .

  • Biological Probes:

    • For studying enzyme-substrate interactions due to its high binding specificity influenced by halogen substitutions.

  • Therapeutics for Inflammatory Diseases:

    • Based on its potential to inhibit NO production .

Research Gaps and Future Directions

While related compounds have been studied extensively, specific data on 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide is sparse. Further research should focus on:

  • Detailed pharmacokinetic and pharmacodynamic studies.

  • Structural optimization for enhanced activity.

  • Exploring its role as an inhibitor in specific biological pathways.

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